3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol
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Description
“3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol” is a chemical compound with the molecular formula C9H17NO4 . Its molecular weight is 203.24 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized from D-mannose with 2,3:5,6-di-O-isopropylidene DIM as a key intermediate .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Synthesis and Application in Enzymatic Inhibition :
- 1,4-Dideoxy-1,4-imino-D-galactitol, closely related to 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol, is synthesized as an enzymatic inhibitor. It's synthesized through a process involving the addition of vinylmagnesium bromide to benzylimine derived from glyceraldehyde, followed by ring-closing metathesis and dihydroxylation (Madhan & Rao, 2003).
Role in Enzymatic Reactions and Synthesis of Iminosugars :
- Another study shows the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are azasugars active as enzymatic inhibitors. This is achieved via the addition of vinylmagnesium chloride to a nitrone derived from L-tartaric acid, highlighting the molecule's potential in creating enzymatic inhibitors (Lombardo, Fabbroni & Trombini, 2001).
Application in α-L-Fucosidase Inhibition :
- The synthesis of analogues of 1,5-dideoxy-1,5-imino-L-fucitol, inhibitors of α-L-fucosidase, is achieved through variations in the side chain of a dithiane derivative of D-galactose. This indicates the compound's relevance in the development of α-L-fucosidase inhibitors (Paulsen et al., 1990).
Synthesis from D-Glucose :
- A study details the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol from D-glucose, showcasing the conversion processes involved and highlighting its potential as a precursor for further chemical transformations (Pham-Huu et al., 2002).
Potential Antitumour Activity :
- Research on sugar derivatives with potential antitumor activities includes the synthesis of 2,3:4,5-dianhydro-1,6-dibromo-1,6-dideoxy-D-iditol and -galactitol. This study involves starting from 1,6-dibromo-1,6-dideoxy-3,4-O-isopropylidene-D-mannitol and demonstrates the molecule's relevance in the synthesis of compounds with potential antitumor activity (Kuszmann & Vargha, 1971).
Diagnostic Applications in GM1 Gangliosidosis :
- A derivative of 1,5-dideoxy-1,5-imino-D-galactitol, specifically N-(dansylamino)hexylaminocarbonylpentyl-1,5-dideoxy-1,5-imino-D-galactitol, is used as a strong competitive inhibitor of β-galactosidase. It has applications in enhancing residual β-galactosidase activities in fibroblasts and serves as a lead towards diagnostic compounds for tracking the fate of mutant β-gal as well as aberrant GM1 gangliosides in live cell imaging (Fröhlich et al., 2011).
Synthesis from L-Sorbose :
- A new synthesis method for 1,5-dideoxy-1,5-imino-D-galactitol from L-sorbose is described, demonstrating its practical application in synthesizing this compound more efficiently (Furneaux, Tyler & Whitehouse, 1993).
Properties
IUPAC Name |
(3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2)13-7-5(4-11)10-3-6(12)8(7)14-9/h5-8,10-12H,3-4H2,1-2H3/t5-,6+,7+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGDVIZWSSLLDW-VGRMVHKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CNC(C2O1)CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](CN[C@@H]([C@@H]2O1)CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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